4-amino-N'-{[(4-tert-butylphenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is a complex organic compound featuring an oxadiazole ring, which is known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structural components, including an amino group and a tert-butylbenzoate moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with appropriate reagents under controlled conditions. For instance, the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures can yield the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash column chromatography and recrystallization from suitable solvents like chloroform are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for drug development and other biomedical applications .
Industry
Industrially, (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-azido-1,2,5-oxadiazole: Known for its use in energetic materials.
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Used in high explosives.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Studied for its potential as a molten-cast explosive.
Uniqueness
(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is unique due to its combination of an oxadiazole ring with a tert-butylbenzoate moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C14H17N5O3 |
---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-tert-butylbenzoate |
InChI |
InChI=1S/C14H17N5O3/c1-14(2,3)9-6-4-8(5-7-9)13(20)21-18-11(15)10-12(16)19-22-17-10/h4-7H,1-3H3,(H2,15,18)(H2,16,19) |
InChI Key |
BRRBRORXKRTOFZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=NON=C2N)\N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=NON=C2N)N |
Origin of Product |
United States |
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